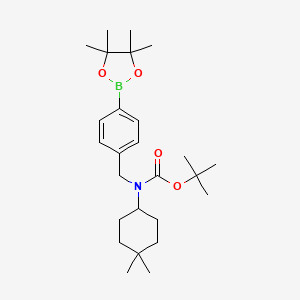

tert-Butyl (4,4-dimethylcyclohexyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate

Description

This compound is a boronate ester derivative featuring a tert-butyl carbamate group, a 4,4-dimethylcyclohexyl substituent, and a benzyl moiety bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. Its structural complexity makes it valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions (a palladium-catalyzed process for forming carbon-carbon bonds) . The tert-butyl carbamate (Boc) group serves as a protective group for amines, while the dioxaborolane moiety enhances reactivity in coupling reactions.

Properties

IUPAC Name |

tert-butyl N-(4,4-dimethylcyclohexyl)-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42BNO4/c1-23(2,3)30-22(29)28(21-14-16-24(4,5)17-15-21)18-19-10-12-20(13-11-19)27-31-25(6,7)26(8,9)32-27/h10-13,21H,14-18H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHYIIYZXJMWDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C3CCC(CC3)(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues

The compound is structurally related to several carbamate- and boronate-containing derivatives. Key analogues include:

Key Observations :

- Electronic Effects : The benzyl linker in the target compound may enhance conjugation compared to direct phenyl-carbamate linkages, altering electronic properties relevant to catalytic processes .

Comparative Challenges :

- The target compound’s benzyl-dioxaborolane motif requires precise control of reaction stoichiometry to avoid byproducts from competing coupling pathways .

- Cyclohexenyl analogues (e.g., CAS 1251732-64-5) face regioselectivity issues during hydroboration, necessitating chiral ligands for enantiocontrol .

Reactivity in Cross-Coupling Reactions

The dioxaborolane group’s reactivity varies significantly across analogues:

Mechanistic Insights :

- The target compound’s benzyl-dioxaborolane group facilitates transmetallation in cross-coupling due to its electron-rich nature, but steric bulk from the dimethylcyclohexyl group may slow oxidative addition steps .

- Methyl-substituted analogues (e.g., CAS 885693-20-9) exhibit higher stability and reactivity with chlorides, attributed to reduced steric hindrance .

Physical and Spectroscopic Properties

- NMR Data :

- Thermal Stability : The dimethylcyclohexyl group in the target compound enhances thermal stability (decomposition >200°C) compared to cyclohexenyl analogues (decomposition ~150°C) .

Preparation Methods

Boc Protection Under Basic Conditions

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4,4-dimethylcyclohexyl)benzylamine (1.0 equiv) in dichloromethane, BocO (1.2 equiv) and EtN (2.0 equiv) are added. The reaction is stirred at room temperature for 6 hours, followed by aqueous workup and column chromatography to isolate the final product.

Key Data:

Alternative Pathways and Optimizations

One-Pot Borylation-Carbamation

A streamlined protocol combines Steps 1–3 in a single flask by sequentially adding Bpin, Pd catalyst, and BocO. This reduces purification steps but may lower yields (55–60%) due to competing side reactions.

Q & A

Q. What synthetic strategies are recommended for preparing tert-butyl carbamate derivatives with boronic ester functionalities?

- Answer : A two-step approach is common: (1) Introduce the boronic ester via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a pinacol boronate precursor. (2) Protect the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

- Key Considerations : Use anhydrous conditions to prevent hydrolysis of the boronic ester. Monitor reaction progress via TLC or LC-MS.

Q. Which spectroscopic methods are optimal for confirming the structure of this compound?

- Answer :

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+Na]⁺) with ppm-level accuracy .

- ¹H/¹³C NMR : Identifies substituents (e.g., tert-butyl singlet at ~1.3 ppm, cyclohexyl multiplet at 1.0–2.0 ppm, and aromatic protons from the benzyl group at 6.5–7.5 ppm) .

- ¹¹B NMR : Validates the integrity of the dioxaborolane moiety (δ ~30 ppm) .

Q. How are common impurities (e.g., deprotected amines or hydrolyzed boronic esters) removed during purification?

- Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar impurities.

- Recrystallization : Employ solvents like dichloromethane/hexane to isolate high-purity crystals.

- LC-MS Monitoring : Detect and quantify residual impurities post-purification .

Advanced Research Questions

Q. How does the steric hindrance of the 4,4-dimethylcyclohexyl group influence reaction kinetics in cross-coupling reactions?

- Answer : The bulky cyclohexyl group slows transmetallation in Suzuki-Miyaura couplings by restricting access to the palladium center. Mitigation strategies include:

- Increasing reaction temperature (80–100°C).

- Using electron-deficient aryl halides to enhance oxidative addition.

- Employing microwave-assisted synthesis to accelerate kinetics .

Q. What diastereoselective methods are effective for controlling stereochemistry during carbamate formation?

- Answer :

- Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates to induce enantioselectivity.

- Iodolactamization : Achieves cyclic carbamates with >90% ee, as demonstrated in CCR2 antagonist syntheses .

- Crystallography-Driven Design : Analyze hydrogen-bonding patterns (e.g., N–H···O interactions) to predict solid-state stereochemical outcomes .

Q. How can conflicting crystallography data on hydrogen-bonding networks in carbamate derivatives be resolved?

- Answer :

- Variable-Temperature XRD : Resolve dynamic disorder in crystal lattices.

- DFT Calculations : Compare experimental bond lengths/angles with theoretical models to validate interactions.

- Synchrotron Radiation : Enhances resolution for weakly diffracting crystals .

Q. What computational tools predict the stability of the dioxaborolane moiety under acidic/basic conditions?

- Answer :

- pKa Estimation : Software like MarvinSketch predicts boronic ester hydrolysis susceptibility (e.g., pKa ~7–9 for pinacol esters).

- Molecular Dynamics (MD) Simulations : Model solvolysis pathways in aqueous/organic biphasic systems.

- In Situ IR Spectroscopy : Track B–O bond cleavage kinetics in real time .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar carbamate-boronic ester hybrids?

- Answer :

- Reproducibility Checks : Verify reagent purity (e.g., Pd catalysts degrade over time) and moisture control.

- Reaction Scale : Small-scale reactions (<1 mmol) often have lower yields due to surface adsorption; optimize at 5–10 mmol.

- Byproduct Analysis : Use GC-MS or MALDI-TOF to identify side products (e.g., protodeboronation species) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.